molecular formula C12H14O2 B6256300 2-methyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid CAS No. 858022-90-9

2-methyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

Cat. No.: B6256300
CAS No.: 858022-90-9
M. Wt: 190.24 g/mol
InChI Key: ZAQJJJRRGZHXTC-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a high-purity chemical building block designed for research and development in medicinal chemistry . This compound features a tetrahydronaphthalene (tetralin) scaffold, a privileged structure in drug discovery known for its versatility in designing biologically active molecules. The core structure is of significant interest in the synthesis of novel retinoid derivatives, which are investigated for their potential to modulate cell growth, differentiation, and inflammatory responses . Researchers can utilize this methyl-substituted carboxylic acid as a key synthetic intermediate to develop new compounds for probing nitric oxide (NO) pathways, given that similar tetrahydronaphthalene-based retinoid analogues have demonstrated inhibitory effects on inducible nitric oxide synthase (iNOS) and NO production in activated macrophages . Its structural features make it a valuable precursor for constructing more complex molecules aimed at studying oxidative stress and inflammation-related diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

858022-90-9

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-methyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C12H14O2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h6-7H,2-5H2,1H3,(H,13,14)

InChI Key

ZAQJJJRRGZHXTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(CCCC2)C=C1)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Diels-Alder Approaches

The inverse electron-demand Diels-Alder reaction, as described for methyl 2-oxo-5,6,7,8-tetrahydro-2H-1-benzopyran-3-carboxylate, highlights the utility of cycloadditions in constructing bicyclic systems. Adapting this method, a diene bearing a methyl group and a dienophile with a carboxylic acid precursor could yield the target compound. For example, reacting 2-methyl-1,3-butadiene with a suitably functionalized α-pyrone might generate the tetrahydronaphthalene skeleton with the desired substituents.

Birch Reduction of Naphthalene Derivatives

Partial hydrogenation of 2-methyl-1-naphthoic acid via Birch reduction (Li/NH₃) could yield the tetrahydronaphthalene analog. Protecting the carboxylic acid as an ester prior to reduction prevents side reactions. Subsequent hydrolysis would regenerate the acid. This method’s feasibility depends on the compatibility of reduction conditions with acid-sensitive groups.

Comparative Analysis of Methods

Method Key Reagents/Conditions Advantages Challenges
Cyclization1,4-Dihydroxynaphthalene, Pd/H₂High yields for THNCAMethyl precursor synthesis unverified
Nitro ReductionNa₂S, Fe, KMnO₄Direct amine-to-acid conversionRegioselective nitration required
OxidationNO₂, SeO₂, trichlorobenzeneSimultaneous alkyl oxidationDehydrogenation inevitable per patent
Ester HydrolysisNaOH, ethanol/waterMild conditionsEster synthesis not detailed
Diels-AlderInverse electron-demandModular diene/dienophile pairingUnproven for target compound

Chemical Reactions Analysis

Types of Reactions

2-methyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or further oxidized to carbon dioxide.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Carboxylate salts, carbon dioxide.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

  • The compound is investigated for its potential use in the development of antiemetic drugs. Its structural similarity to known antiemetics suggests it may interact with serotonin receptors, making it a candidate for further pharmacological studies .

2. Organic Synthesis

  • As a versatile intermediate, 2-methyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid can be employed in the synthesis of complex organic molecules. Its functional groups allow for various chemical modifications that can lead to the formation of diverse derivatives used in medicinal chemistry .

3. Material Science

  • The compound's unique structure may lend itself to applications in material science, particularly in the development of polymers and other materials that require specific thermal or mechanical properties. Research is ongoing to explore its potential as a building block for advanced materials .

Case Studies

Study TitleFocusFindings
Antiemetic Activity Evaluation Investigating the efficacy of this compound in reducing nauseaDemonstrated significant reduction in vomiting reflex in animal models compared to control groups .
Synthesis of Derivatives Exploring modifications of the compound for enhanced biological activitySeveral derivatives showed improved binding affinity to serotonin receptors, indicating potential for drug development .
Material Properties Assessment Evaluating the physical properties of polymers synthesized from the compoundResulted in materials with enhanced thermal stability and mechanical strength compared to traditional polymers .

Mechanism of Action

The mechanism of action of 2-methyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound’s aromatic ring system allows it to interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

  • Methyl Substitution: The target compound’s methyl group at C2 increases lipophilicity compared to the non-methylated 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (logP ~2.5 vs. ~1.8 estimated). This enhances membrane permeability but may reduce aqueous solubility .
  • Carboxylic Acid Position : The C1-carboxylic acid group in the target compound and 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid facilitates hydrogen-bonded dimerization, as observed in the crystal structure of the latter (O–H⋯O distance: ~1.84 Å) . In contrast, the C2-carboxylic acid in 5,5,8,8-tetramethyl-2-naphthalenecarboxylic acid adopts a different packing arrangement due to steric effects from tetramethyl groups .

Biological Activity

2-Methyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (commonly referred to as 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid) is a compound with significant biological relevance. Its structure allows it to function as an intermediate in the synthesis of various pharmaceutical agents, notably the antiemetic drug Palonosetron. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H12O2
  • Molecular Weight : 176.21 g/mol
  • CAS Number : 4242-18-6
  • Physical State : White solid

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a precursor in drug synthesis and its potential therapeutic effects. The compound exhibits various pharmacological properties:

  • Antiemetic Activity :
    • The compound is a key intermediate in the synthesis of Palonosetron, a second-generation 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by chemotherapy and surgery. Studies have shown that Palonosetron has a longer half-life and greater efficacy compared to older antiemetics like ondansetron .
  • Mechanism of Action :
    • As part of the Palonosetron synthesis pathway, this compound contributes to the modulation of serotonin receptors. Its derivatives interact with the serotonin system by blocking the 5-HT3 receptors in the central nervous system and gastrointestinal tract .

Case Studies and Research Findings

Several studies have explored the pharmacological implications of compounds derived from this compound:

Study 1: Efficacy of Palonosetron

A clinical trial assessed the efficacy of Palonosetron in patients undergoing chemotherapy. Results indicated that patients receiving Palonosetron experienced significantly reduced episodes of nausea and vomiting compared to those treated with traditional antiemetics. The study concluded that the unique structure provided by intermediates like this compound enhances therapeutic outcomes .

Study 2: Pharmacokinetics

Research has demonstrated that compounds synthesized from this compound exhibit favorable pharmacokinetic properties. The half-life of Palonosetron is approximately 40 hours due to its unique binding characteristics at the receptor level. This prolonged action allows for less frequent dosing compared to other antiemetics .

Data Table: Comparison of Antiemetic Agents

AgentMechanism of ActionHalf-LifeAdministration Frequency
Ondansetron5-HT3 receptor antagonist3 hoursEvery 8 hours
Granisetron5-HT3 receptor antagonist9 hoursEvery 24 hours
Palonosetron5-HT3 receptor antagonist40 hoursOnce per chemotherapy cycle

Q & A

Q. What are the established synthetic routes for 2-methyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, and what are their key methodological considerations?

The synthesis of this compound typically involves cyclization and functionalization steps. A common approach is the Diels-Alder reaction using substituted dienes and dienophiles to form the tetrahydronaphthalene core, followed by methylation and carboxylation. For example:

  • Cyclization : A tetralin precursor is generated via acid-catalyzed cyclization of substituted styrene derivatives.
  • Methylation : Position-specific methylation is achieved using alkyl halides or Grignard reagents under anhydrous conditions.
  • Carboxylation : The carboxylic acid group is introduced via Kolbe-Schmitt reaction or oxidation of a methyl group using KMnO₄/CrO₃ .

Q. Critical considerations :

  • Purity of intermediates (monitored via TLC/HPLC).
  • Stereochemical control during cyclization (use of chiral catalysts).
  • Avoiding over-oxidation during carboxylation (temperature control < 80°C).

Q. How is the structural identity and purity of this compound validated in academic research?

Spectroscopic techniques are standard:

  • NMR : ¹H/¹³C NMR confirms the tetrahydronaphthalene backbone (δ 1.5–2.5 ppm for methyl groups, δ 6.5–7.5 ppm for aromatic protons) .
  • IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ .
  • X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., triclinic system with unit cell dimensions a = 7.477 Å, b = 7.664 Å, c = 8.546 Å) .
    Purity assessment :
  • HPLC (≥97% purity, C18 column, methanol/water mobile phase) .
  • Melting point consistency (compared to literature values).

Q. What physicochemical properties are critical for experimental handling and formulation?

Key properties include:

  • Solubility : Limited aqueous solubility (logP ~2.8); soluble in DMSO, ethanol .
  • Stability : Hygroscopic; store in amber glass at 2–8°C to prevent degradation .
  • pKa : Carboxylic acid group (~4.5), influencing ionization in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data across in vitro and in vivo studies?

Discrepancies often arise from metabolic differences (e.g., hepatic vs. extrahepatic pathways) or dose-dependent effects . Strategies include:

  • Interspecies extrapolation : Compare metabolizing enzymes (e.g., CYP450 isoforms) between lab animals and humans .
  • Dose normalization : Use allometric scaling (body surface area) for cross-study comparisons .
  • Risk of Bias (RoB) assessment : Apply tools from Table C-6/C-7 (e.g., randomization, outcome reporting) to evaluate study quality .

Example : Oral LD₅₀ variations in rodents may reflect differences in gut microbiota metabolism. Parallel microbiome profiling is recommended .

Q. What experimental designs are optimal for studying this compound’s interaction with biological targets (e.g., enzymes, receptors)?

In vitro assays :

  • Fluorescence polarization : Quantify binding affinity to nuclear receptors (e.g., PPAR-γ).
  • Enzyme inhibition : IC₅₀ determination using Michaelis-Menten kinetics (e.g., COX-2 inhibition) .
    In vivo models :
  • Transgenic mice : Assess tissue-specific effects (e.g., liver toxicity via ALT/AST biomarkers) .
    Controls : Include structurally related analogs (e.g., 5,5,8,8-tetramethyl derivatives) to isolate methyl group contributions .

Q. How can computational methods predict environmental partitioning and degradation pathways?

QSAR models and molecular dynamics simulations are used to estimate:

  • Octanol-water partition coefficient (logKow) : Predicts bioaccumulation potential (estimated logKow = 3.1).
  • Photodegradation : UV-Vis spectra analysis to identify labile bonds (e.g., carboxylic acid cleavage under UV light) .
    Software tools :
  • EPI Suite® for half-life estimation in soil/water.
  • Gaussian 09 for transition-state modeling of hydrolysis pathways .

Q. What are the current data gaps in understanding this compound’s neurotoxic or antioxidant potential?

Identified gaps include:

  • Mechanistic studies : Limited data on ROS scavenging efficacy (e.g., superoxide dismutase modulation) .
  • Long-term exposure effects : No chronic toxicity studies beyond 90 days in mammals .
    Priorities for future research :
  • Omics profiling : Transcriptomic analysis of neuronal cells post-exposure.
  • In silico docking : Screen for blood-brain barrier permeability using Molinspiration® .

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